molecular formula C5H10ClN5 B13468321 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride

5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride

Cat. No.: B13468321
M. Wt: 175.62 g/mol
InChI Key: VRKMCGWMSQNRFQ-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a diazepine ring. The presence of these rings imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable nitrile compound, followed by cyclization to form the tetrazole ring. The diazepine ring is then formed through subsequent reactions, often involving the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions typically result in the formation of new functionalized tetrazolo-diazepine compounds .

Scientific Research Applications

5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with gamma-aminobutyric acid (GABA) receptors, modulating their activity and influencing neurotransmission. This interaction is believed to underlie its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride is unique due to its specific ring fusion and the presence of both tetrazole and diazepine rings. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C5H10ClN5

Molecular Weight

175.62 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-d][1,4]diazepine;hydrochloride

InChI

InChI=1S/C5H9N5.ClH/c1-2-6-3-4-10-5(1)7-8-9-10;/h6H,1-4H2;1H

InChI Key

VRKMCGWMSQNRFQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN2C1=NN=N2.Cl

Origin of Product

United States

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